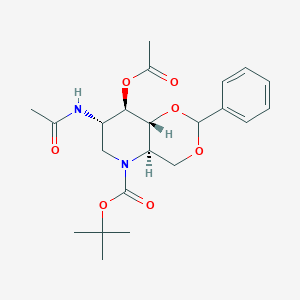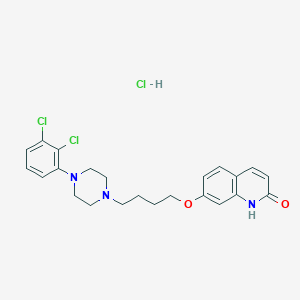![molecular formula C7H6N2O3 B018500 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 100707-50-4](/img/structure/B18500.png)
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one, also known as norharmane-2,3-dione, is a heterocyclic organic compound that belongs to the class of benzoimidazoles. This compound has attracted significant attention due to its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it is believed to interact with DNA through intercalation and hydrogen bonding. This interaction can lead to the stabilization of DNA and the prevention of further damage.
Biochemical and Physiological Effects
Studies have shown that 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. However, more research is needed to fully understand the potential health benefits of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA damage and repair mechanisms. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential application in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and the potential health benefits of this compound.
Conclusion
In conclusion, 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound that has potential application in scientific research. Its fluorescent properties make it a useful tool for studying DNA damage and repair mechanisms. While more research is needed to fully understand the potential health benefits of this compound, it has shown promise in inducing apoptosis in cancer cells, inhibiting the growth of bacteria, and reducing inflammation. Future research should focus on developing new synthesis methods, studying the compound's potential application in the treatment of diseases, and fully understanding its mechanism of action.
Métodos De Síntesis
The synthesis of 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One of the most common methods is the reaction of 2,3-diaminophenol with maleic anhydride. The reaction proceeds via a Diels-Alder reaction, followed by dehydration and oxidation to form the desired product. Other methods include the reaction of 2,3-diaminophenol with maleic acid or acetic anhydride.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has been widely used in scientific research due to its potential application in various fields. One of the most significant applications is its use as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Propiedades
Número CAS |
100707-50-4 |
|---|---|
Fórmula molecular |
C7H6N2O3 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
5,6-dihydroxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c10-5-1-3-4(2-6(5)11)9-7(12)8-3/h1-2,10-11H,(H2,8,9,12) |
Clave InChI |
UGPAJONXSJEDAO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1O)O)NC(=O)N2 |
SMILES canónico |
C1=C2C(=CC(=C1O)O)NC(=O)N2 |
Sinónimos |
2-Benzimidazolinone,5,6-dihydroxy-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)


